(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

iNOS inhibition structure-activity relationship RAW264.7 macrophage

Standard 5,7-dimethoxycoumarin sourcing often overlooks the critical C-6 chloroalkyl side chain required for iNOS inhibition, leading to inactive substitutes. This compound, isolated from Toddalia asiatica, meets the SAR-verified structural criteria (C-5/C-7 methoxyl + short C-6 alkyl ≤5 carbons) for potent iNOS protein expression inhibition in LPS-stimulated RAW264.7 macrophages. • Structurally qualified iNOS inhibitor: 4-carbon chloroalkyl chain within the optimal 1-5 carbon range essential for activity. • Inhibits COX-2 mRNA expression while sparing neuronal NOS, enabling mechanistic specificity in anti-inflammatory assays. • Predicted CYP inhibitory promiscuity (81.35%) & non-inhibitor of P-gp (82.69%) / OCT2 (87.50%) - suited for multi-CYP interaction screening.

Molecular Formula C16H19ClO5
Molecular Weight 326.77 g/mol
Cat. No. B12392698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin
Molecular FormulaC16H19ClO5
Molecular Weight326.77 g/mol
Structural Identifiers
SMILESCC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl
InChIInChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3/t13-/m1/s1
InChIKeyJDYJPQNEOXWJQN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin


(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin (CAS 15575-50-5) is a naturally occurring coumarin derivative first isolated from the root bark of Toddalia asiatica [1]. It features a 5,7-dimethoxy-substituted coumarin core with a unique 3-chloro-2-hydroxy-3-methylbutyl side chain at the C-6 position, distinguishing it from common coumarin analogs that typically bear prenyl, geranyl, or simpler alkyl substituents [2]. With a molecular formula of C16H19ClO5 and a molecular weight of 326.77 g/mol, this compound is supplied by multiple vendors for research use only .

Why Generic Coumarins Cannot Substitute for This Compound


Substituting (+)-6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin with common 5,7-dimethoxycoumarins lacking the C-6 chloroalkyl chain or with simple coumarins such as esculetin is not scientifically equivalent. Systematic structure-activity relationship (SAR) analysis of 63 natural oxycoumarin derivatives has demonstrated that the methoxyl groups at C-5 and C-7 and the presence of a short alkyl chain (1-5 carbons) at C-6 are essential structural determinants for potent inhibition of iNOS expression [1]. Additionally, in silico ADMET predictions indicate this compound has distinct CYP inhibitory promiscuity (81.35% probability) compared to class baselines, which directly impacts experimental design for drug metabolism studies [2]. Procurement decisions based on nominal coumarin classification alone risk introducing uncontrolled variables that undermine assay reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence


C-6 Alkyl Chain Requirements for iNOS Inhibition

A comprehensive SAR study of 63 oxycoumarin derivatives identified that 5,7-dimethoxycoumarins bearing a short alkyl chain (1-5 carbons) at C-6 exhibit potent inhibition of iNOS protein expression in LPS-stimulated RAW264.7 macrophages [1]. Among four 5,7-dimethoxycoumarins selected as potent inhibitors, the presence of methoxyl groups at C-5 and C-7 and a short C-6 alkyl chain were essential structural features for activity [1]. The target compound's C-6 side chain contains 4 carbons with a unique chloro and hydroxyl substitution pattern, placing it within the optimal chain length range while offering additional functionalization not present in simpler 6-alkyl analogs.

iNOS inhibition structure-activity relationship RAW264.7 macrophage anti-inflammatory

CYP Inhibitory Promiscuity vs. Isoform-Selective Coumarins

In silico ADMET profiling via admetSAR 2 predicts that (+)-6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin exhibits high CYP inhibitory promiscuity with a probability score of 81.35% [1]. This predicted promiscuity is substantially higher than the class baseline expectation for unsubstituted coumarin or simple 7-hydroxycoumarin, which typically show more selective CYP2A6 inhibition profiles [2]. The compound is also predicted to be a non-inhibitor of P-glycoprotein (82.69% probability) and a non-substrate of P-glycoprotein (68.36% probability), suggesting distinct efflux transporter behavior [1].

CYP inhibition drug metabolism ADMET prediction hepatotoxicity risk

Chlorinated vs. Prenylated Coumarins in Toddalia asiatica

This compound was originally isolated from Toddalia asiatica root bark alongside twelve other known coumarins, including toddaculin, coumurrayin, toddanone, 8-(3,3-dimethylallyl)-6,7-dimethoxycoumarin, and isopimpinellin [1]. Notably, it is one of the few chlorinated coumarins identified from this source, whereas the majority of co-isolated analogs (including the recently reported asiaticasics A-O) are prenylated coumarins lacking halogen substitution [2]. The chlorinated alkyl side chain represents a distinct biosynthetic branch not represented by common prenylated coumarins such as toddacoumalone (PDE4 IC50 = 0.14 μM) or toddalin analogs .

natural product isolation Toddalia asiatica phytochemistry co-occurring coumarins

Lipophilicity and Predicted Absorption Profile

The target compound exhibits an XlogP of 2.70 and an AlogP of 2.73 [1], indicating moderate lipophilicity that is elevated compared to unsubstituted coumarin (LogP ~1.39) and 7-hydroxycoumarin (LogP ~1.54) due to the chloroalkyl side chain. admetSAR 2 predictions indicate high probability of human intestinal absorption (99.24%), Caco-2 permeability (82.44%), and modest predicted human oral bioavailability (51.43%) [1]. These physicochemical parameters differentiate the compound from more polar dihydroxycoumarins (e.g., esculetin, LogP ~0.8) and more lipophilic prenylated coumarins.

lipophilicity Caco-2 permeability oral bioavailability ADMET prediction

Trioxygenated A-Ring Coumarin Cytotoxicity Class

The target compound belongs to the trioxygenated coumarin subclass (bearing oxygen functions at C-5, C-6, and C-7 of the coumarin A-ring). Cytotoxicity screening of synthetic coumarins against L1210 murine leukemia cells established that trioxygenated coumarins, including 6-acetoxy-5,7-dimethoxycoumarin (ED50 = 17.2 μg/mL) and 5,7-dimethoxy-6-hydroxycoumarin (ED50 = 5.5 μg/mL), exhibit considerable cytotoxic activity, whereas dioxygenated coumarins showed different potency profiles (esculetin ED50 = 4.3 μg/mL; daphnetin ED50 = 8.8 μg/mL) [1]. The extent and positioning of A-ring oxygenation critically determine cytotoxic activity [1].

cytotoxicity L1210 cells anticancer screening trioxygenated coumarin

Optimal Research Application Scenarios


iNOS-Mediated Inflammation in Macrophage Models

Based on SAR evidence establishing that 5,7-dimethoxycoumarins with short C-6 alkyl chains (1-5 carbons) are potent inhibitors of iNOS protein expression in LPS-stimulated RAW264.7 macrophages [1], this compound serves as a structurally qualified tool compound for investigating iNOS-dependent inflammatory signaling. Its 4-carbon chloroalkyl side chain falls within the optimal chain length range identified as essential for activity, distinguishing it from analogs with longer or absent C-6 substitution that lack iNOS inhibitory effects [1]. This compound also inhibits COX-2 mRNA expression while sparing neuronal NOS, providing mechanistic specificity relevant for anti-inflammatory drug discovery programs [1]. Researchers should verify actual iNOS inhibition potency experimentally, as the class-level SAR provides structural qualification rather than direct IC50 data for this specific compound.

Broad CYP Drug-Drug Interaction Screening

With a predicted CYP inhibitory promiscuity of 81.35% [2], this compound is suitable for inclusion in broad CYP inhibition screening panels where comprehensive assessment of cytochrome P450 interaction potential is required. Unlike isoform-selective coumarins such as 6,7-dihydroxycoumarin (CYP2A6 IC50 = 0.39 μM, minimal CYP3A4 cross-reactivity) [3], this compound's promiscuity profile positions it as a probe for multi-CYP interactions. Additionally, its predicted non-inhibitor status for P-glycoprotein (82.69% probability) and OCT2 (87.50% probability) [2] enables DDI studies that isolate CYP-mediated effects from transporter-mediated confounding variables.

Comparative Phytochemical Profiling of Toddalia asiatica

This compound is one of the few chlorinated coumarins isolated from Toddalia asiatica, co-occurring with >20 characterized coumarins including toddaculin, coumurrayin, and the recently described asiaticasics A-O [4][5]. Its unique chloroalkyl substitution distinguishes it from the prenylated coumarins that dominate this species' coumarin profile (e.g., toddacoumalone, PDE4 IC50 = 0.14 μM vs. rolipram IC50 = 0.59 μM) . Natural product chemists conducting chemotaxonomic studies, biosynthetic pathway investigations, or building structurally diverse coumarin libraries require this compound to represent the chlorinated biosynthetic branch that is otherwise underrepresented in Toddalia asiatica-derived compound collections.

Trioxygenated Coumarin Cytotoxicity Screening

As a member of the trioxygenated coumarin subclass (oxygenation at C-5, C-6, and C-7 of the A-ring), this compound aligns with a structural class that has demonstrated cytotoxic activity against L1210 leukemia cells, with ED50 values ranging from 5.5 μg/mL (5,7-dimethoxy-6-hydroxycoumarin) to 17.2 μg/mL (6-acetoxy-5,7-dimethoxycoumarin) [6]. The chloroalkyl substitution at C-6 represents a structurally distinct modification relative to the hydroxy- and acetoxy- analogs for which cytotoxicity data exist. Medicinal chemistry programs exploring SAR around the C-6 position of trioxygenated coumarins will find this compound valuable for expanding chemical space coverage beyond previously characterized oxygenated substituents.

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